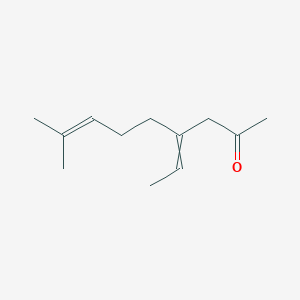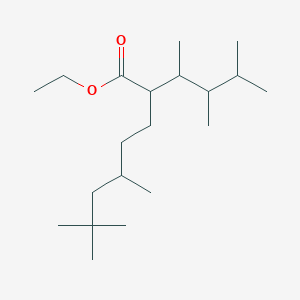![molecular formula C37H28N2O8 B14568877 Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione CAS No. 61594-32-9](/img/structure/B14568877.png)
Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione is a complex organic compound It features a benzene-1,3-diamine core with multiple benzofuran and phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the benzene-1,3-diamine core, which can be synthesized by the reduction of 1,3-dinitrobenzene using hydrogenation techniques . The subsequent steps involve the attachment of benzofuran and phenyl groups through various condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups.
Scientific Research Applications
Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: An isomer with similar structural features but different properties.
Benzene-1,4-diamine: Another isomer with distinct chemical behavior.
1,3-Diaminobenzene: A simpler compound with fewer functional groups.
Uniqueness
Benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione is unique due to its complex structure, which imparts specific chemical and biological properties. Its multiple functional groups and aromatic rings make it versatile for various applications, distinguishing it from simpler analogs.
Properties
CAS No. |
61594-32-9 |
|---|---|
Molecular Formula |
C37H28N2O8 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
benzene-1,3-diamine;4-[4-[2-[4-[(1,3-dioxo-2-benzofuran-4-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C31H20O8.C6H8N2/c1-31(2,17-9-13-19(14-10-17)36-23-7-3-5-21-25(23)29(34)38-27(21)32)18-11-15-20(16-12-18)37-24-8-4-6-22-26(24)30(35)39-28(22)33;7-5-2-1-3-6(8)4-5/h3-16H,1-2H3;1-4H,7-8H2 |
InChI Key |
NDAQBGQUKJDJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)OC3=O)C4=CC=C(C=C4)OC5=CC=CC6=C5C(=O)OC6=O.C1=CC(=CC(=C1)N)N |
Related CAS |
61594-32-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


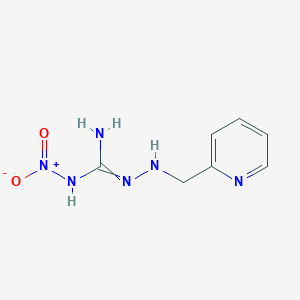
![1-[3-(3-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14568804.png)
![N-[(4-Butylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14568808.png)
![[2-(Chloromethyl)cyclopentyl]benzene](/img/structure/B14568814.png)
![3-[(1H-1,2,4-Triazol-5-yl)sulfanyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14568827.png)
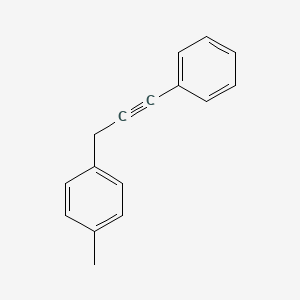
![3-(2-Pentyl-2-azabicyclo[3.2.1]octan-5-yl)phenol;hydrobromide](/img/structure/B14568838.png)
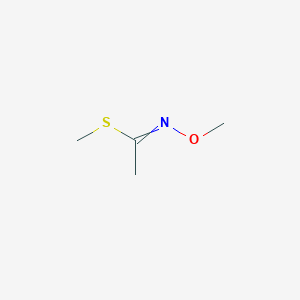
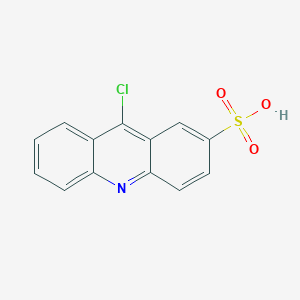
![1-[4-(Diphenylphosphanyl)phenyl]piperidine](/img/structure/B14568848.png)
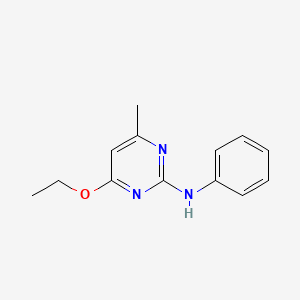
![5-Methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B14568853.png)
